molecular formula C8H5ClF2O2 B1457048 2-Chloro-3-(difluoromethoxy)benzaldehyde CAS No. 937069-63-1

2-Chloro-3-(difluoromethoxy)benzaldehyde

Cat. No. B1457048
M. Wt: 206.57 g/mol
InChI Key: GPOVRQIOWWERMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)benzaldehyde, also known as 2-CDFB, is a chemical compound with a molecular formula of C8H5ClF2O2. It is a p-difluoromethoxy substituted benzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a difluoromethoxy group at the 3rd position. The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(difluoromethoxy)benzaldehyde include a molecular weight of 206.57 g/mol. Other properties such as boiling point and density are not available for this specific compound in the search results.

Scientific Research Applications

Synthesis and Catalytic Applications

Preparation and Catalytic Properties

Benzaldehydes, including derivatives that might structurally resemble 2-Chloro-3-(difluoromethoxy)benzaldehyde, play a significant role in various industrial applications, including the synthesis of fragrances, flavors, and pharmaceuticals. For instance, the study on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrated enhanced catalytic properties, highlighting the importance of structural modifications on benzaldehydes for industrial synthesis processes (Sharma, Soni, & Dalai, 2012).

Antimicrobial Applications

The synthesis of benzaldehyde derivatives and their application as antimicrobial additives to oils and fuels indicate the versatility of benzaldehyde compounds in contributing to the enhancement of material properties (Talybov, Akhmedova, & Yusubov, 2022).

Organic Synthesis and Enzymatic Catalysis

In organic synthesis, benzaldehyde derivatives are utilized as intermediates in the formation of complex molecules. An example is the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives, demonstrating the compound's role in facilitating enzyme-catalyzed reactions for the production of chiral compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Material Synthesis and Stability

Metal-Organic Frameworks (MOFs)

The catalytic properties and thermal stability of metal-organic frameworks using benzene tricarboxylate demonstrate the potential of benzaldehyde derivatives in the development of advanced materials with specific catalytic or adsorption properties (Schlichte, Kratzke, & Kaskel, 2004).

Novel Synthesis Methods

Green Synthesis Approaches

Research on green chemistry and clean synthesis methods, such as the grinding-induced reactions of benzaldehyde derivatives, illustrates the ongoing efforts to develop more sustainable and environmentally friendly chemical processes (Masesane, Muriithi, & Tabane, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 5-Chloro-2-(difluoromethoxy)benzaldehyde, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-3-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVRQIOWWERMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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